4-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)-2-phenyl-1,3-thiazole
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Overview
Description
4-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)-2-phenyl-1,3-thiazole: is a complex organic compound featuring a thiazole ring fused with a cyclopentapyrrole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)-2-phenyl-1,3-thiazole typically involves multi-step organic reactions. One common approach is to start with the cyclopentapyrrole precursor, which is then functionalized to introduce the thiazole ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
4-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)-2-phenyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to mimic natural substrates .
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability .
Mechanism of Action
The mechanism of action of 4-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)-2-phenyl-1,3-thiazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include signal transduction cascades and gene expression modulation .
Comparison with Similar Compounds
Similar Compounds
Hexahydrocyclopenta[c]pyrrol-2(1H)-amine: Shares a similar cyclopentapyrrole structure but lacks the thiazole ring.
1H-Cyclopropa[a]naphthalene: Contains a cyclopropane ring fused with a naphthalene structure, differing in both ring size and functional groups.
tert-Butyl 5-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate: Similar cyclopentapyrrole core with different substituents.
Uniqueness
The uniqueness of 4-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)-2-phenyl-1,3-thiazole lies in its combined thiazole and cyclopentapyrrole structure, which imparts distinct chemical and biological properties not found in the similar compounds listed above
Properties
IUPAC Name |
4-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-ylmethyl)-2-phenyl-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2S/c1-2-5-13(6-3-1)17-18-16(12-20-17)11-19-9-14-7-4-8-15(14)10-19/h1-3,5-6,12,14-15H,4,7-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOZIDKTNGCLFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)CC3=CSC(=N3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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